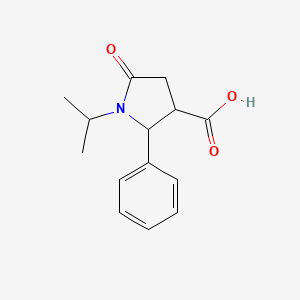

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H17NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a solid substance . Its molecular weight is 247.29 .Applications De Recherche Scientifique

Spectroscopic Analysis and Theoretical Approach

5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been synthesized and characterized through various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy. Additionally, computational methods were utilized to discuss the structure, employing density functional theory (DFT). This research provides insights into structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and chemical hardness. Hyperconjugative interactions and electric dipole moment, polarizability, and first static hyperpolarizability values were also explored, showing the compound's potential for diverse scientific applications (Devi et al., 2018).

Catalytic Hydrogenation Studies

Research on the hydrogenation over Raney nickel of methyl esters of some 1H-pyrazoline-3-carboxylic acids, including their 4-phenyl and 5-methoxycarbonyl-substituted analogs, produced 3-aminopyrrolidin-2-one and its derivatives. This study highlights the compound's versatility in chemical transformations and its application in synthesizing various structurally related compounds, hinting at potential pharmaceutical and material science applications (Gorpinchenko et al., 2009).

Parallel Synthesis for Diverse Applications

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating the compound's significant potential in the development of novel therapeutic agents. This synthesis method showcases the adaptability of the compound in creating a wide array of derivatives for biological and medicinal research (Črček et al., 2012).

Antiallergic Activity

The synthesis and characterization of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from the core structure of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid demonstrated significant antiallergic activity. This research suggests the compound's potential in developing new antiallergic therapies, highlighting its importance in pharmaceutical research (Nohara et al., 1985).

Antibacterial Agents

The synthesis and investigation of pyridonecarboxylic acids as antibacterial agents, including derivatives of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, underscore the compound's relevance in developing new antibacterial drugs. This research provides valuable insights into structure-activity relationships and the compound's potential in addressing antibiotic resistance (Egawa et al., 1984).

Mécanisme D'action

Target of Action

A structurally similar compound, 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, has been identified as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

It’s structurally similar compound, 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, inhibits tyrosine kinase, possibly by binding to the enzyme’s active site and preventing it from phosphorylating other proteins .

Biochemical Pathways

If it acts similarly to 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, it may influence pathways involving tyrosine kinase, such as the mapk/erk pathway or the pi3k/akt pathway . These pathways are critical for cell growth, proliferation, and survival.

Result of Action

If it acts similarly to 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, it may inhibit the activity of tyrosine kinase, leading to a decrease in cell growth and proliferation .

Propriétés

IUPAC Name |

5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURNCVQHNOOYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)

![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)

![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)